1-(8-(2-((4-Ethylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(8-(2-((4-Ethylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
The compound's structural derivatives have shown significant promise in antimicrobial activities. For example, derivatives of fluoroquinolone, a class closely related to the compound, have been synthesized and evaluated for antibacterial and antifungal properties. These compounds exhibited promising activities against various pathogens, including Candida albicans and Cryptococcus neoformans, demonstrating their potential in treating infectious diseases (Srinivasan et al., 2010).
Antimycobacterial Activity
Novel derivatives related to the compound were assessed for their in vivo efficacy against Mycobacterium tuberculosis in animal models. These derivatives showed activities comparable to existing treatments like sparfloxacin, highlighting their potential as new therapeutic agents for tuberculosis (Shindikar & Viswanathan, 2005).
Antiproliferative Effects
Research into structurally related compounds has uncovered their potential antiproliferative effects against cancer cell lines. For instance, certain indeno[1,2-c]quinoline derivatives, which share a structural framework with the compound, were synthesized and found to have significant cytotoxic activities, suggesting the compound's potential or its derivatives in cancer treatment (Tseng et al., 2010).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, the compound prevents the production of prostaglandins from arachidonic acid. This results in a decrease in inflammation and associated symptoms.
Result of Action
The molecular and cellular effects of the compound’s action result in a reduction of the inflammatory response . By inhibiting the activity of COX-1 and COX-2, the compound reduces the production of prostaglandins, key mediators of inflammation. This leads to a decrease in inflammation and associated symptoms.
Properties
IUPAC Name |
1-[8-[2-(4-ethylanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-2-17-6-9-20(10-7-17)27-23(30)16-32-21-5-3-4-18-8-11-22(28-24(18)21)29-14-12-19(13-15-29)25(26)31/h3-11,19H,2,12-16H2,1H3,(H2,26,31)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGMDCGWTDUSDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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